Octachlorocyclopentene

Vue d'ensemble

Description

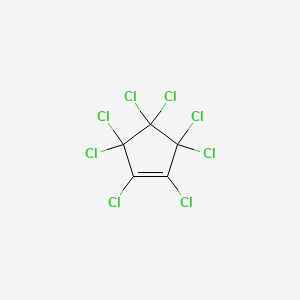

Octachlorocyclopentene is an organic compound with the chemical formula C5Cl8 Perchlorocyclopentene . This compound is characterized by its high chlorine content and is used in various industrial applications. It has a molecular weight of 343.68 g/mol and appears as a white to light yellow crystalline solid .

Méthodes De Préparation

Octachlorocyclopentene is typically synthesized through the chlorination of cyclopentene. The process involves the substitution of hydrogen atoms in cyclopentene with chlorine atoms. The reaction is carried out in the presence of a catalyst, often at elevated temperatures. Industrial production methods involve the use of a continuous process where cyclopentene is reacted with chlorine gas in a series of reactors .

Analyse Des Réactions Chimiques

Reactions of Octachlorocyclopentene

-

Fluorination Reactions: this compound can be used in fluorination reactions to form octafluorocyclopentene . This is achieved by reacting this compound with potassium fluoride (KF) in the presence of 18-crown-6 . The reaction can be performed in a Carius tube or under atmospheric pressure conditions .

Example Reaction:

-

Conversion to Hexachlorocyclopentadiene: this compound can be used as a raw material for producing hexachlorocyclopentadiene by heating this compound at temperatures of about 500 degrees centigrade in the absence of a catalyst .

Reaction Conditions for Chlorination of Polychloropentanes to Produce this compound

| Parameter | Condition |

|---|---|

| Reactants | Polychloropentanes (average chlorine content > 2 atoms per molecule), Chlorine |

| Catalyst | Porous surface active catalyst (e.g., synthetic fused alumina impregnated with cobalt chloride, activated bauxite, silica gel) |

| Temperature | 280 - 550 °C |

| Polychloropentanes Composition | Approximate average composition of C5H5Cl7, Specific gravity of about 1.67 |

| Reaction Time | Example 1: Reactants were in contact with the catalyst for a period of about eight seconds in the reaction zone |

| Product | 91.0 mol per cent this compound and 9.0 mol per cent of other chlorinated organic products |

| Yield | Up to 95% |

Applications De Recherche Scientifique

Environmental Applications

-

Pesticide Development :

- Octachlorocyclopentene has been investigated as a potential intermediate in the synthesis of pesticides. Its chlorinated structure may enhance the efficacy of active ingredients by improving their stability and persistence in the environment.

- Case Study : Research has shown that chlorinated compounds can exhibit prolonged biological activity, making them suitable for agricultural applications where long-lasting effects are desired .

-

Contaminant Tracking :

- Due to its stability, this compound can serve as a marker for tracking environmental contamination by other chlorinated compounds.

- Data Table :

Compound Detection Method Environmental Matrix This compound Gas Chromatography Soil, Water Hexachlorocyclopentadiene Mass Spectrometry Air, Sediment

Toxicological Research

-

Health Effects :

- Studies indicate that this compound exhibits significant toxicity in animal models. Inhalation exposure has been linked to systemic effects such as respiratory distress and hematological changes.

- Findings : In one study, rats exposed to varying concentrations of this compound showed increased mortality rates and significant pulmonary damage .

-

Regulatory Assessments :

- The Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have conducted assessments on the health impacts of this compound, emphasizing its potential risks in occupational settings.

- Data Table :

Material Science Applications

-

Polymer Chemistry :

- This compound is explored as a monomer in the synthesis of specialty polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and chemical resistance.

- Case Study : Research has demonstrated that incorporating this compound into polymer matrices can improve their mechanical properties while maintaining low flammability .

-

Nanotechnology :

- The compound is being studied for its potential use in creating nanostructured materials with specific functionalities, such as improved electrical conductivity or catalytic activity.

- Findings : Recent advancements in nanotechnology have highlighted the role of chlorinated compounds in enhancing the performance characteristics of nanoparticles .

Mécanisme D'action

The mechanism of action of octachlorocyclopentene involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Octachlorocyclopentene can be compared with other chlorinated cyclopentene derivatives, such as:

Hexachlorocyclopentadiene: Another highly chlorinated cyclopentene used in similar industrial applications.

Pentachlorocyclopentene: A less chlorinated derivative with different chemical properties.

Trichlorocyclopentylsilane: A compound with both chlorine and silicon atoms, used in specialized chemical syntheses.

This compound is unique due to its high chlorine content, which imparts specific chemical reactivity and physical properties that are valuable in various applications.

Activité Biologique

Octachlorocyclopentene (OCCP), a highly chlorinated compound, is noted for its complex biological interactions and potential toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its absorption, metabolism, toxicity, and implications for human health and the environment.

This compound, with the chemical formula , is a cyclic compound characterized by its eight chlorine atoms attached to a cyclopentene ring. Its structure contributes to its high stability and persistence in the environment.

Absorption and Metabolism

Research indicates that OCCP exhibits low bioavailability when administered orally. Studies have shown that following oral gavage in rats, OCCP is poorly absorbed, with significant amounts excreted unchanged in feces . In contrast, intravenous administration leads to higher systemic exposure, suggesting that the route of administration significantly influences its pharmacokinetics .

Table 1: Absorption Characteristics of OCCP

| Route of Administration | Bioavailability (%) | Peak Concentration (ppm) | Time to Peak (hours) |

|---|---|---|---|

| Oral | Low (~25%) | 2.25 ± 0.30 | 4 |

| Intravenous | High | 5.08 ± 1.02 | 0.5 |

Toxicity Profile

OCCP has been associated with various toxicological effects. Acute toxicity studies reveal that high doses can lead to significant health issues, including liver damage and neurotoxicity. The compound's reactivity with biological molecules suggests potential mechanisms for cellular damage .

Case Study: Environmental Impact and Human Health

In a notable legal case, residents near a chemical waste site reported severe health issues attributed to exposure to OCCP among other chlorinated compounds. The plaintiffs claimed long-term exposure resulted in chronic health conditions, including cancers and neurological disorders . This case highlights the potential risks associated with environmental contamination by OCCP.

The biological activity of OCCP may involve several mechanisms:

- Reactive Metabolite Formation : OCCP can undergo metabolic activation leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Endocrine Disruption : Some studies suggest that highly chlorinated compounds can disrupt endocrine functions, potentially leading to reproductive and developmental toxicity .

- Carcinogenic Potential : Although direct evidence linking OCCP to cancer is limited, its structural similarity to other known carcinogens raises concerns about its long-term effects on human health .

Environmental Persistence and Bioaccumulation

OCCP's high chlorine content contributes to its environmental persistence. It resists biodegradation and can bioaccumulate in aquatic organisms, leading to higher trophic levels' exposure through the food chain. This bioaccumulation raises concerns about ecological impacts and human health risks associated with fish consumption from contaminated waters .

Table 2: Environmental Persistence of OCCP

| Parameter | Value |

|---|---|

| Half-life in soil | >10 years |

| Bioaccumulation Factor | High (>1000) |

| Water Solubility | Very low |

Propriétés

IUPAC Name |

1,2,3,3,4,4,5,5-octachlorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZRCHJVWAKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061037 | |

| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-78-5 | |

| Record name | Octachlorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACHLOROCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachlorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU8ZN4E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary uses of Octachlorocyclopentene?

A: this compound is primarily used as a precursor in the manufacturing of other chemicals. Notably, it serves as a starting material for synthesizing octafluorocyclopentene, a gas used in dry etching processes for semiconductors [, , ]. Additionally, it plays a role in the vulcanization of ethylene-propylene elastomers, enhancing their properties [].

Q2: How is highly pure this compound produced for industrial use?

A: A continuous production method for high-purity this compound involves a two-step process. First, this compound is reacted with potassium fluoride (KF) in a system with two KF-filled filters and a reactor [, ]. This reaction yields crude this compound with a purity of 50-80%. The second step involves purifying this crude product through fractional distillation. This process removes impurities with different boiling points, ultimately yielding gaseous this compound with high purity [, ].

Q3: Has the biodegradability of this compound been studied?

A: Yes, research suggests that microbial communities can potentially biodegrade this compound [, ]. One study successfully demonstrated the complete degradation of this compound using a methanogenic enrichment culture within a bioreactor []. This finding highlights the potential for bioremediation strategies targeting this compound in contaminated environments.

Q4: Can this compound be detected in biological samples?

A: Yes, sensitive analytical techniques have been developed to detect and quantify trace amounts of this compound in body fluids like blood and urine []. These methods typically involve liquid-liquid extraction to isolate the compound followed by analysis using gas chromatography coupled with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation [].

Q5: Are there environmental concerns associated with this compound?

A: While specific ecotoxicological data is limited in the provided research, the presence of this compound in contaminated environments necessitates further investigation into its potential environmental impact []. Understanding its fate and effects on ecosystems is crucial for developing effective remediation strategies and ensuring ecological safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.